1-(3-Chloro-4-nitrophenyl)ethanone
Overview
Description
1-(3-Chloro-4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 3-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 3-chloroacetophenone. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed:
Reduction: 1-(3-Chloro-4-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(3-Chloro-4-nitrophenyl)acetic acid.
Scientific Research Applications
1-(3-Chloro-4-nitrophenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-nitrophenyl)ethanone depends on its specific application. For instance, in biological systems, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. The nitro group can participate in redox reactions, while the chlorine atom can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-(3-Chloro-4-nitrophenyl)ethanone can be compared with other similar compounds such as:
1-(4-Nitrophenyl)ethanone: Lacks the chlorine substituent, which can affect its reactivity and applications.
1-(3-Chloro-4-hydroxyphenyl)ethanone:
1-(3-Chloro-4-aminophenyl)ethanone: The amino group provides different reactivity and biological activity compared to the nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(3-chloro-4-nitrophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWASYDLRWSDQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439956 | |
Record name | 1-(3-Chloro-4-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116686-84-1 | |
Record name | 1-(3-Chloro-4-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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